2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(4+);dichloride 2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(4+);dichloride
Brand Name: Vulcanchem
CAS No.: 145482-83-3
VCID: VC21166645
InChI: InChI=1S/C6H14N2.C5H9NO4.2ClH.Pt/c7-5-3-1-2-4-6(5)8;1-6(2-4(7)8)3-5(9)10;;;/h5-6H,1-4,7-8H2;2-3H2,1H3,(H,7,8)(H,9,10);2*1H;/q;;;;+4/p-4
SMILES: CN(CC(=O)[O-])CC(=O)[O-].C1CCC(C(C1)N)N.[Cl-].[Cl-].[Pt+4]
Molecular Formula: C11H21Cl2N3O4Pt
Molecular Weight: 525.3 g/mol

2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(4+);dichloride

CAS No.: 145482-83-3

Cat. No.: VC21166645

Molecular Formula: C11H21Cl2N3O4Pt

Molecular Weight: 525.3 g/mol

* For research use only. Not for human or veterinary use.

2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(4+);dichloride - 145482-83-3

CAS No. 145482-83-3
Molecular Formula C11H21Cl2N3O4Pt
Molecular Weight 525.3 g/mol
IUPAC Name 2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(4+);dichloride
Standard InChI InChI=1S/C6H14N2.C5H9NO4.2ClH.Pt/c7-5-3-1-2-4-6(5)8;1-6(2-4(7)8)3-5(9)10;;;/h5-6H,1-4,7-8H2;2-3H2,1H3,(H,7,8)(H,9,10);2*1H;/q;;;;+4/p-4
Standard InChI Key LRTUUPUSTDHHCM-UHFFFAOYSA-J
SMILES CN(CC(=O)[O-])CC(=O)[O-].C1CCC(C(C1)N)N.[Cl-].[Cl-].[Pt+4]
Canonical SMILES CN(CC(=O)[O-])CC(=O)[O-].C1CCC(C(C1)N)N.[Cl-].[Cl-].[Pt+4]

The compound 2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(4+);dichloride is a platinum-based coordination complex. It features a platinum(IV) center coordinated with ligands such as cyclohexane-1,2-diamine, dichloride ions, and a carboxylatomethyl(methyl)aminoacetate group. Platinum complexes are widely studied for their applications in medicinal chemistry, particularly as chemotherapeutic agents.

Structural Features

This compound belongs to a class of platinum(IV) complexes characterized by their octahedral geometry. The structure includes:

The combination of these ligands provides the compound with distinct physicochemical properties, such as high stability under physiological conditions and potential lipophilicity.

Synthesis Pathways

The preparation of platinum(IV) complexes often involves multi-step reactions starting from platinum(II) precursors. Below is a general outline based on related compounds:

  • Preparation of Platinum(II) Precursor:

    • Cyclohexane-1,2-diamine is reacted with potassium tetrachloroplatinate(II) to form (cyclohexane-1,2-diamine)dichloridoplatinum(II).

    • This intermediate is purified through recrystallization or filtration processes .

  • Oxidation to Platinum(IV):

    • The platinum(II) complex is oxidized using agents like hydrogen peroxide or chlorine gas.

    • Ligands such as carboxylatomethyl(methyl)aminoacetate are introduced under controlled conditions to achieve the desired coordination .

  • Purification:

    • The final product is purified through filtration, washing, and drying steps to ensure high purity suitable for pharmaceutical applications.

Applications in Medicine

Platinum-based drugs like cisplatin, carboplatin, and oxaliplatin have revolutionized cancer treatment. The compound under discussion has potential applications due to its structural similarity to oxaliplatin:

  • Antitumor Activity:

    • Platinum complexes exert cytotoxic effects by binding DNA and forming crosslinks, which inhibit replication and transcription .

    • The addition of carboxylatomethyl(methyl)aminoacetate may enhance water solubility and reduce side effects compared to traditional drugs.

  • Overcoming Chemoresistance:

    • Studies suggest that modifications in ligand structures can help overcome resistance in cancer cells refractory to cisplatin or oxaliplatin .

Comparative Data

A comparison of similar platinum complexes is provided below:

PropertyCisplatinOxaliplatinCurrent Compound
Central Metal IonPt(II)Pt(II)Pt(IV)
LigandsAmmonia, ChlorideCyclohexane-1,2-diamineCyclohexane-1,2-diamine
Solubility EnhancementsNoneOxalateCarboxylatomethyl(methyl)aminoacetate
Antitumor ActivityHighHighPotentially High
Stability in Physiological MediaModerateHighVery High

Biological Activity

Preliminary studies on related compounds indicate:

  • Enhanced cellular uptake due to increased lipophilicity.

  • Reduced systemic toxicity compared to cisplatin.

  • Potential for use against oxaliplatin-resistant colorectal cancer cells .

Challenges and Future Directions

While promising, challenges remain:

  • Synthesis Complexity: The multi-step synthesis requires optimization for scalability.

  • Toxicity Studies: Comprehensive in vivo studies are needed to assess safety profiles.

  • Regulatory Approvals: Meeting pharmacopoeial standards for clinical use remains a hurdle.

Future research should focus on:

  • Exploring the pharmacokinetics and biodistribution of the compound.

  • Investigating its efficacy across diverse cancer models.

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